4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that features a fused pyridine and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a nitrile source in the presence of a base. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitrile group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used in the presence of a base.
Electrophilic Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrido[2,3-d]pyrimidine derivative .
Scientific Research Applications
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Applications: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This makes it a valuable candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another pyridopyrimidine derivative with different substitution patterns.
Uniqueness
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrile group enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C8H3ClN4O |
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Molecular Weight |
206.59 g/mol |
IUPAC Name |
4-chloro-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H3ClN4O/c9-6-5-1-4(2-10)8(14)13-7(5)12-3-11-6/h1,3H,(H,11,12,13,14) |
InChI Key |
NVXPYCWBWHITLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=C1C(=NC=N2)Cl)C#N |
Origin of Product |
United States |
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